molecular formula C6H3F2I B1295311 2,4-Difluoroiodobenzene CAS No. 2265-93-2

2,4-Difluoroiodobenzene

Cat. No. B1295311
CAS RN: 2265-93-2
M. Wt: 239.99 g/mol
InChI Key: YKLDMAPEGQYZRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated aromatic compounds can be achieved through various methods, including aromatic nucleophilic substitution. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,4-difluoroiodobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite intricate due to the presence of bulky substituents and the electronic effects of fluorine atoms. In the case of the synthesized tetrafluorobenzene derivatives, X-ray crystallography revealed large bond angles around the phosphorus atoms, indicating steric hindrance . This suggests that the molecular structure of 2,4-difluoroiodobenzene would also be influenced by the presence of fluorine atoms and any additional substituents.

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the high electronegativity of fluorine. For example, the gem-difluorocyclobutane core, a valuable structural element in medicinal chemistry, can be synthesized through a migratory gem-difluorination of aryl-substituted methylenecyclopropanes, which involves a Wagner-Meerwein rearrangement . This highlights the reactivity of fluorinated compounds and suggests that 2,4-difluoroiodobenzene could undergo similar interesting transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their reactivity and stability. The electrochemical properties of such compounds can be studied through measurements that reveal their redox behavior . Additionally, the crystallization of related compounds from solvents like chlorobenzene can result in the formation of solvates, which can affect the properties of the material . These findings imply that 2,4-difluoroiodobenzene would have distinct physical and chemical properties that could be explored through similar analytical techniques.

Scientific Research Applications

1. Gas-Phase Structural Isomer Identification

In a study by Burt et al. (2018), 2,4-difluoroiodobenzene was used to identify the gas-phase structures of difluoroiodobenzene isomers. This was achieved through Coulomb explosion of aligned molecules, utilizing femtosecond laser-induced Coulomb explosion and laser-induced adiabatic alignment techniques. This research demonstrates the application of 2,4-difluoroiodobenzene in advanced molecular structure identification methods (Burt et al., 2018).

2. Fragmentation Dynamics Study

Ablikim et al. (2017) explored the fragmentation dynamics of 2,4-difluoroiodobenzene following iodine 4d inner-shell photoionization. The research provided insights into different fragmentation mechanisms and timescales, distinguishing between sequential fragmentation and immediate breakup of molecules. This study underlines the use of 2,4-difluoroiodobenzene in understanding molecular fragmentation processes (Ablikim et al., 2017).

3. Laser-Induced 3D Alignment and Orientation

Nevo et al. (2009) conducted a study on the laser-induced 3D alignment and orientation of 2,4-difluoroiodobenzene molecules. The research utilized a strong inhomogeneous static electric field for spatial dispersion and rotational state selection, followed by laser-induced alignment and orientation. This highlights the role of 2,4-difluoroiodobenzene in advanced molecular alignment and orientation studies (Nevo et al., 2009).

4. Synthesis of Highly Substituted Oxazoles

Saito et al. (2012) utilized 2,4-difluoroiodobenzene in the synthesis of highly substituted oxazoles. The research demonstrated an efficient method for reacting dicarbonyl and monocarbonyl compounds with nitriles, highlighting the compound's application in organic synthesis (Saito et al., 2012).

Safety and Hazards

2,4-Difluoroiodobenzene is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

As for future directions, 2,4-Difluoroiodobenzene is likely to continue being used in various chemical reactions, particularly in the field of organic synthesis. Its use in the preparation of other compounds suggests potential for further exploration in the field of chemistry .

properties

IUPAC Name

2,4-difluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDMAPEGQYZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177192
Record name 1,3-Difluoro-4-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2265-93-2
Record name 1,3-Difluoro-4-iodobenzene
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Record name 2265-93-2
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Record name 1,3-Difluoro-4-iodobenzene
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Record name 2,4-difluoro-1-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Difluoroiodobenzene useful for N-arylation reactions?

A1: While the provided abstracts do not delve into specific advantages of 2,4-Difluoroiodobenzene, its structure suggests potential benefits. The presence of two fluorine atoms, being highly electronegative, can make the iodine atom more electrophilic, potentially increasing its reactivity in coupling reactions with nitrogen heterocycles [, ]. Additionally, the fluorine atoms can influence the molecule's electronic properties, potentially impacting the regioselectivity of the arylation reaction. Further research is needed to confirm these hypotheses and fully characterize the reactivity and selectivity of 2,4-Difluoroiodobenzene in N-arylation reactions.

Q2: Are there any spectroscopic data available for 2,4-Difluoroiodobenzene?

A2: Unfortunately, the provided abstracts [, ] do not offer specific spectroscopic data for 2,4-Difluoroiodobenzene. To obtain such information (NMR, IR, Mass Spectrometry, etc.), one would need to consult the full research articles or relevant chemical databases.

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